An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Fluoro-2-isopropoxy-1-nitrobenzene
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Fluoro-2-isopropoxy-1-nitrobenzene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of the substituted nitroaromatic compound, 4-Fluoro-2-isopropoxy-1-nitrobenzene. As a versatile building block in modern medicinal chemistry, this molecule's unique electronic and steric characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. This document synthesizes predicted data with established chemical principles and validated experimental protocols for structurally related compounds to offer a robust resource for laboratory and development settings. All discussions are grounded in authoritative chemical knowledge, with full citations provided for further exploration.
Introduction: Strategic Importance in Medicinal Chemistry
4-Fluoro-2-isopropoxy-1-nitrobenzene is a key intermediate whose strategic importance is derived from the interplay of its three core functional groups. The nitro group, a potent electron-withdrawing moiety, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for the fluorine atom at the para-position, rendering it a facile leaving group. The isopropoxy group, situated ortho to the nitro group, introduces steric bulk and modulates the electronic environment of the benzene ring, influencing reaction kinetics and the conformational preferences of downstream products.
This unique combination of features makes 4-fluoro-2-isopropoxy-1-nitrobenzene an attractive starting material for the synthesis of a diverse array of substituted anilines and heterocyclic systems, many of which are privileged scaffolds in drug discovery. Notably, the analogous compound, 4-fluoro-3-nitrobenzonitrile, is a key precursor in the synthesis of potent kinase inhibitors, highlighting the potential of this class of molecules in targeted cancer therapy.
Physicochemical and Spectroscopic Profile
Precise experimental data for 4-Fluoro-2-isopropoxy-1-nitrobenzene is not extensively reported in publicly accessible literature. The following section provides a combination of computed data from reputable chemical databases and predicted spectroscopic characteristics based on the analysis of structurally analogous compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of 4-Fluoro-2-isopropoxy-1-nitrobenzene are summarized in the table below. It is crucial to note that much of this data is computationally predicted and should be confirmed experimentally for any critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₃ | PubChem[1] |
| Molecular Weight | 199.18 g/mol | PubChem[1] |
| Predicted XLogP3 | 2.6 | PubChem[1] |
| Predicted Boiling Point | 270.1 ± 20.0 °C | ChemicalBook[2] |
| Predicted Density | 1.222 ± 0.06 g/cm³ | ChemicalBook[2] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| CAS Number | 28987-46-4 | ChemicalBook[2] |
Insight for the Bench Scientist: The predicted XLogP3 value of 2.6 suggests that 4-Fluoro-2-isopropoxy-1-nitrobenzene possesses moderate lipophilicity. This property is a critical determinant of a compound's solubility in both aqueous and organic media, as well as its potential for membrane permeability – a key consideration in drug design. Its predicted high boiling point indicates low volatility under standard laboratory conditions.
Predicted Spectroscopic Signature
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and isopropoxy protons. The aromatic region will be characterized by complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
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Isopropoxy Group: A septet for the methine proton (-CH) around δ 4.5-5.0 ppm, coupled to the six methyl protons. A doublet for the two equivalent methyl groups (-CH₃) around δ 1.3-1.5 ppm.
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Aromatic Protons: Three protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The fluorine atom will introduce additional splitting to the adjacent protons.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the nine carbon atoms, with those bonded to fluorine exhibiting C-F coupling.
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Isopropoxy Group: Two signals are expected, one for the methine carbon around δ 70-75 ppm and one for the methyl carbons around δ 20-25 ppm.
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Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The carbon bearing the nitro group is expected to be significantly deshielded.
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorptions characteristic of the nitro group.
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NO₂ Stretch: Two strong, characteristic peaks are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-O Stretch: A strong absorption for the aryl-alkyl ether C-O stretching vibration is expected in the region of 1200-1275 cm⁻¹.
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C-F Stretch: A strong band corresponding to the C-F stretching vibration will be present in the 1100-1250 cm⁻¹ region.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
2.2.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 199. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 Da) and the isopropoxy group or fragments thereof.
Synthesis and Reactivity
The synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene can be approached through several established synthetic routes for substituted nitroaromatics. The following section outlines a logical and experimentally grounded synthetic strategy, drawing upon established protocols for analogous compounds.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the readily available 3-fluorophenol. The synthetic sequence involves two key transformations: Williamson ether synthesis followed by regioselective nitration.
Caption: Proposed synthetic route to 4-Fluoro-2-isopropoxy-1-nitrobenzene.
3.1.1. Step 1: Williamson Ether Synthesis of 3-Fluoro-1-isopropoxybenzene
This initial step involves the O-alkylation of 3-fluorophenol with an isopropyl halide. The use of a mild base such as potassium carbonate is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
Experimental Protocol (Adapted from analogous syntheses):
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To a stirred solution of 3-fluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
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To this suspension, add 2-iodopropane (1.2 eq.) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-1-isopropoxybenzene.
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Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Causality Behind Experimental Choices: Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is a cost-effective and easily handled base. Refluxing ensures a sufficient reaction rate.
3.1.2. Step 2: Regioselective Nitration
The subsequent step is the electrophilic nitration of 3-fluoro-1-isopropoxybenzene. The directing effects of the substituents on the aromatic ring are critical here. The isopropoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The steric bulk of the isopropoxy group will favor nitration at the para position relative to it, leading to the desired product.
Experimental Protocol (Adapted from analogous nitrations of substituted phenols):
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In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid (3.0 eq.) to 0-5 °C in an ice-salt bath.
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Slowly add fuming nitric acid (1.1 eq.) to the sulfuric acid with constant stirring, maintaining the low temperature.
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To this nitrating mixture, add 3-fluoro-1-isopropoxybenzene (1.0 eq.) dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Fluoro-2-isopropoxy-1-nitrobenzene.
Causality Behind Experimental Choices: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the nitration of the aromatic ring. The low reaction temperature is critical to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.
Key Reactions and Synthetic Utility
The synthetic utility of 4-Fluoro-2-isopropoxy-1-nitrobenzene is primarily centered around two transformations: nucleophilic aromatic substitution of the fluoride and reduction of the nitro group.
